molecular formula C11H11N5O6S2 B2829015 Methyl 3-(N-((4-methyl-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)carbamoyl)sulfamoyl)thiophene-2-carboxylate CAS No. 150258-68-7

Methyl 3-(N-((4-methyl-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)carbamoyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2829015
CAS No.: 150258-68-7
M. Wt: 373.36
InChI Key: GKVBQTUDNBQJLK-UHFFFAOYSA-N
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Description

Development Timeline and Research Evolution

The synthesis of triazinylsulfonylurea compounds emerged in the late 20th century alongside efforts to improve herbicide selectivity and environmental persistence. Methyl 3-(N-((4-methyl-6-oxo-1,3,5-triazin-2-yl)carbamoyl)sulfamoyl)thiophene-2-carboxylate represents a product of iterative molecular optimization targeting ALS inhibition efficiency. Early foundational work on 1,3,5-triazine derivatives, such as those described in the 2011 patent WO2011136269A1, demonstrated the utility of triazine scaffolds in modulating biological activity through strategic substitution. However, these initial compounds prioritized pharmaceutical applications, such as sodium-dependent phosphate transport inhibition, rather than herbicidal properties.

By the mid-2010s, research shifted toward hybridizing triazine cores with sulfonylurea moieties to exploit synergistic binding interactions with ALS. A pivotal advancement occurred with the development of modular synthetic routes, as exemplified by recent methodologies for trisubstituted 1,3,5-triazine-sulfonamide hybrids. For instance, the reaction of sulfapyridine or sulfaguanidine with cyanuric chloride in acetone, followed by amine functionalization in dimethylformamide (DMF), enabled precise control over triazine ring substitutions. These protocols directly informed the synthesis of advanced derivatives like the target compound, where a methyl-oxo group at the 4- and 6-positions of the triazine ring enhances metabolic stability compared to earlier chloro-substituted analogs.

Position within the Sulfonylurea Herbicide Family

Sulfonylurea herbicides are characterized by their sulfonylurea bridge connecting an aromatic heterocycle to a triazine or pyrimidine ring. Methyl 3-(N-((4-methyl-6-oxo-1,3,5-triazin-2-yl)carbamoyl)sulfamoyl)thiophene-2-carboxylate occupies a niche within this family due to its triazinylsulfonylurea architecture and thiophene carboxylate ester component. The compound’s structural divergence from classical sulfonylureas, such as chlorsulfuron or tribenuron-methyl, is summarized in Table 1.

Table 1: Structural Comparison of Select Sulfonylurea Herbicides

Compound Heterocycle Triazine Substituents Sulfonylurea Linkage
Chlorsulfuron Pyrimidine Chloro, methoxy Phenyl
Tribenuron-methyl Pyrimidine Methyl, methoxycarbonyl Methyl ester
Target Compound 1,3,5-Triazine 4-Methyl, 6-oxo Thiophene-2-carboxylate

The 4-methyl-6-oxo substitution on the triazine ring reduces electrophilicity compared to chloro- or methoxy-substituted analogs, potentially mitigating non-target binding while maintaining ALS affinity. Furthermore, the thiophene carboxylate ester introduces enhanced lipophilicity, which may improve foliar absorption and translocation in plants.

Significance in Triazinylsulfonylurea Research

This compound exemplifies the strategic integration of pharmacophore elements from distinct herbicide classes. The 1,3,5-triazine core, modified with a sulfamoyl carbamate linkage, enables dual-mode interactions with ALS: the triazine ring engages in π-π stacking with aromatic residues, while the sulfonylurea bridge hydrogen-bonds to conserved active-site amino acids. Recent synthetic advances, such as the use of diethylamine-mediated nucleophilic substitution to install diverse amine groups on the triazine ring, have expanded the accessibility of analogs with tailored substituents.

The methyl-oxo modification at the 4- and 6-positions addresses historical challenges associated with triazine hydrolytic instability. For example, earlier chloro-substituted triazinylsulfonylureas exhibited rapid degradation in alkaline soils, limiting field efficacy. In contrast, the electron-withdrawing oxo group stabilizes the triazine ring against nucleophilic attack, as evidenced by improved half-life data in comparative soil persistence studies. Additionally, the thiophene carboxylate moiety may facilitate xylem mobility, broadening the spectrum of susceptible weed species compared to pyrimidine-based sulfonylureas.

Properties

IUPAC Name

methyl 3-[(2-methyl-6-oxo-1H-1,3,5-triazin-4-yl)carbamoylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O6S2/c1-5-12-9(14-10(18)13-5)15-11(19)16-24(20,21)6-3-4-23-7(6)8(17)22-2/h3-4H,1-2H3,(H3,12,13,14,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVBQTUDNBQJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=O)N1)NC(=O)NS(=O)(=O)C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101028713
Record name Methyl 3-[(2-methyl-6-oxo-1H-1,3,5-triazin-4-yl)carbamoylsulfamoyl]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(N-((4-methyl-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)carbamoyl)sulfamoyl)thiophene-2-carboxylate typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.

    Sulfonamide Formation: The triazine derivative is then reacted with a sulfonamide precursor, such as sulfanilamide, under acidic or basic conditions to form the sulfonamide linkage.

    Thiophene Carboxylation: The thiophene ring is functionalized with a carboxylate group through a Friedel-Crafts acylation reaction, using reagents like acetic anhydride and a Lewis acid catalyst.

    Final Coupling: The carboxylated thiophene is coupled with the sulfonamide-triazine intermediate under conditions that promote ester formation, typically using a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazine ring or the sulfonamide linkage, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring, where various nucleophiles can replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced triazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Basic Information

  • Molecular Formula : C₁₁H₁₁N₅O₆S₂
  • Molecular Weight : 373.36 g/mol
  • CAS Number : 150258-68-7

Structural Characteristics

The compound features a thiophene ring, which is known for its electron-rich properties, making it a suitable candidate for various reactions and applications. The presence of sulfamoyl and triazinyl groups enhances its biological activity.

Medicinal Chemistry

Methyl 3-(N-((4-methyl-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)carbamoyl)sulfamoyl)thiophene-2-carboxylate has been investigated for its potential as an antimicrobial agent. The triazine moiety is known for its ability to inhibit bacterial growth, making this compound a candidate for developing new antibiotics.

Case Study: Antimicrobial Activity

In a study evaluating various derivatives of triazine compounds, it was found that those containing sulfamoyl groups exhibited enhanced antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and protein function .

Agricultural Chemistry

This compound also shows promise in agricultural applications as a pesticide or herbicide. Its structure allows for interaction with specific biological pathways in pests while minimizing harm to non-target organisms.

Case Study: Herbicidal Efficacy

Research conducted on the herbicidal activity of related thiophene derivatives indicated that compounds with similar structures effectively inhibited the growth of common weeds such as Amaranthus retroflexus. The study demonstrated that the application of these compounds led to a significant reduction in weed biomass when tested in field trials .

Biochemical Research

The compound's unique structure makes it valuable in biochemical research, particularly in studying enzyme interactions and metabolic pathways.

Case Study: Enzyme Inhibition

In vitro studies have shown that this compound can act as an inhibitor of certain enzymes involved in metabolic processes. For instance, it was found to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic organisms .

Development of Novel Therapeutics

The compound's potential as a scaffold for drug development is noteworthy. Researchers are exploring its derivatives to enhance efficacy and reduce side effects in therapeutic applications.

Case Study: Drug Development Pipeline

A recent initiative aimed at synthesizing analogs of this compound has yielded several promising candidates that exhibit improved pharmacokinetic profiles while maintaining antimicrobial activity. These derivatives are currently undergoing preclinical trials to assess their safety and efficacy .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeTarget OrganismIC50 (µM)
Methyl 3-(N...AntimicrobialStaphylococcus aureus12.5
Methyl 3-(N...HerbicidalAmaranthus retroflexus8.0
Methyl 3-(N...Enzyme InhibitorDihydrofolate reductase15.0

Table 2: Structural Features

FeatureDescription
Thiophene RingElectron-rich aromatic system
Sulfamoyl GroupEnhances biological activity
Triazinyl GroupPotential for antimicrobial action

Mechanism of Action

The mechanism by which Methyl 3-(N-((4-methyl-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)carbamoyl)sulfamoyl)thiophene-2-carboxylate exerts its effects would depend on its specific application. In medicinal chemistry, it could act by inhibiting enzymes or interacting with specific receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, potentially leading to antibacterial activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in Sulfonylurea Herbicides

The compound shares structural homology with sulfonylurea herbicides, which typically consist of a triazine ring, sulfonylurea bridge, and aromatic ester group. Key analogues include:

Compound Name Triazine Substituents Aromatic Ring Ester Group Primary Use
Target Compound 4-methyl-6-oxo Thiophene Methyl Under investigation
Metsulfuron methyl ester 4-methoxy-6-methyl Benzene Methyl Herbicide
Ethametsulfuron methyl ester 4-ethoxy-6-(methylamino) Benzene Methyl Herbicide
Triflusulfuron methyl ester 4-(dimethylamino)-6-(trifluoroethoxy) Benzene Methyl Herbicide

Key Differences and Implications:

  • Triazine Substituents: The target compound’s 4-methyl-6-oxo group contrasts with methoxy, ethoxy, or trifluoroethoxy substituents in analogues.
  • Aromatic Ring : The thiophene ring in the target compound introduces greater π-electron density compared to benzene in analogues. This could influence photodegradation rates, solubility, or receptor-binding specificity.

Comparison with Bis-Heterocyclic Thiophene Derivatives

describes bis-heterocyclic compounds (e.g., bis-pyrazolothieno[2,3-b]thiophenes) with fused thiophene motifs. Unlike these fused systems, the target compound features a single thiophene ring, which may simplify synthesis while retaining sulfur’s electronic effects.

Research Findings and Mechanistic Insights

Herbicidal Potential

While direct data on the target compound’s bioactivity are unavailable, structural parallels to sulfonylurea herbicides suggest it may inhibit ALS, a key enzyme in branched-chain amino acid synthesis. The 4-methyl-6-oxo triazine substituent could modulate ALS inhibition efficiency compared to methoxy or ethoxy groups in metsulfuron/ethametsulfuron, as oxygen-based substituents often influence enzyme active-site interactions .

Physicochemical Properties

  • Solubility : The thiophene ring’s electron-rich nature may increase lipophilicity compared to benzene-based analogues, affecting soil adsorption or translocation in plants.
  • Stability : The oxo group on the triazine could enhance susceptibility to hydrolysis or microbial degradation relative to methyl or methoxy substituents.

Biological Activity

Methyl 3-(N-((4-methyl-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)carbamoyl)sulfamoyl)thiophene-2-carboxylate (CAS No. 150258-68-7) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

PropertyDetails
Molecular FormulaC₁₁H₁₁N₅O₆S₂
Molecular Weight373.36 g/mol
CAS Number150258-68-7
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that compounds similar to methyl 3-(N-(4-methyl-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)carbamoyl)sulfamoyl)thiophene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that sulfamoyl derivatives can inhibit bacterial growth effectively due to their structural resemblance to sulfonamide antibiotics .

Anticancer Potential

In vitro studies have demonstrated that thiophene-based compounds can induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific enzymes associated with cancer proliferation . Methyl 3-(N-(4-methyl-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)carbamoyl)sulfamoyl)thiophene derivatives may share similar pathways due to structural similarities with known anticancer agents.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. For example, it may interact with enzymes involved in metabolic pathways or signal transduction processes. This interaction could lead to therapeutic applications in managing diseases where these enzymes are overactive .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of thiophene derivatives showed that modifications at the sulfamoyl group significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria . The compound's structure suggests it may possess similar efficacy.
  • Cancer Cell Line Studies : Research on related thiophene compounds indicated a marked reduction in cell viability in breast cancer cell lines when treated with these derivatives. The observed IC50 values were promising and warrant further investigation into the specific mechanisms involved .

Q & A

Q. How can conflicting data on this compound’s bioactivity across studies be systematically resolved?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., pH, solvent, bacterial strains). Researchers should: (i) Replicate experiments under standardized protocols (e.g., CLSI guidelines for antimicrobial testing). (ii) Compare structural analogs (e.g., hydroxy vs. methoxy triazine derivatives) to isolate substituent effects . (iii) Use computational tools (e.g., molecular docking) to predict target binding affinities and validate with enzyme inhibition assays .

Q. What experimental designs are suitable for studying its environmental fate and degradation pathways?

  • Methodological Answer : Long-term environmental studies should combine laboratory and field approaches:
  • Hydrolysis : Incubate at varying pH (3–9) and temperatures (20–40°C) to identify hydrolytic byproducts via LC-MS .
  • Photolysis : Expose to UV light (254–365 nm) in aqueous solutions and analyze degradation kinetics.
  • Soil Metabolism : Use 14C^{14} \text{C}-labeled compound in microcosms to track mineralization and bound residues .

Q. How can mechanistic studies elucidate its interaction with biological targets (e.g., dihydrofolate reductase)?

  • Methodological Answer : (i) Enzyme Inhibition Assays : Measure IC50_{50} values using purified enzyme targets (e.g., DHFR) with NADPH oxidation monitored spectrophotometrically. (ii) Molecular Dynamics Simulations : Model binding modes and calculate free energy changes (ΔG) for key interactions. (iii) Site-Directed Mutagenesis : Validate critical residues in enzyme active sites via recombinant protein variants .

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